![molecular formula C19H22FN3O5 B601361 Gatifloxacin Impurity 1 CAS No. 1335198-95-2](/img/no-structure.png)
Gatifloxacin Impurity 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gatifloxacin Impurity 1 is a compound related to Gatifloxacin, a fourth-generation fluoroquinolone antibiotic . Its chemical name is 1-Cyclopropyl-6-fluoro-7-(4-hydroxy-3-methylpiperazin-1-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
Chemical Reactions Analysis
A stability-indicating reversed-phase liquid chromatographic method has been developed for quantitative analysis of Gatifloxacin, its degradation products, and its process-related impurities . Substantial degradation was observed during oxidative hydrolysis .科学的研究の応用
Impurity Characterization and Synthesis
Gatifloxacin impurities have been extensively studied to understand their structure and synthesis, contributing to the quality control of pharmaceutical formulations. Zhou et al. (2002) identified and characterized a specific impurity of gatifloxacin, confirming its structure as 1-cyclopropyl-6-fluoro-1, 4-dihydro-8-methoxy-7-(1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid (DMP) through RP-HPLC/electrospray ionization mass spectrometry. This research provides essential insights into the impurity profile of gatifloxacin, aiding in the development of purer pharmaceutical products Zhou et al., 2002.
Antimicrobial Activity
Studies have investigated the antimicrobial activity of gatifloxacin and its degradation byproducts, including impurities, against various bacterial strains. Caianelo et al. (2017) explored gatifloxacin degradation by hydroxyl radicals and its impact on antimicrobial activity against Gram-positive and Gram-negative bacteria. This research is crucial for understanding how gatifloxacin impurities and degradation products influence its efficacy as an antimicrobial agent Caianelo et al., 2017.
Analytical Method Development
The development of analytical methods for impurity profiling is vital for ensuring the quality of gatifloxacin formulations. Xiu (2003) focused on the separation and identification of P-demethylgatifloxacin, a main impurity of gatifloxacin, highlighting the importance of precise impurity analysis in pharmaceutical quality control Xiu, 2003.
Enhanced Drug Delivery
Research has also been conducted on enhancing gatifloxacin delivery for ocular applications, potentially influenced by its impurities. Jegal et al. (2018) studied the use of ultrasound treatment to enhance the trans-corneal delivery of gatifloxacin, aiming to improve its bioavailability and therapeutic efficacy. Understanding the role of impurities in such formulations can lead to more effective drug delivery systems Jegal et al., 2018.
Impurity-Free Synthesis Processes
Efforts to develop impurity-free synthesis processes for gatifloxacin highlight the importance of minimizing impurities for optimal drug quality. Villasante et al. (2008) presented an improved process to obtain gatifloxacin with reduced impurities, contributing to the production of higher-quality pharmaceuticals Villasante et al., 2008.
作用機序
Target of Action
Gatifloxacin Impurity 1, like Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The bactericidal action of Gatifloxacin Impurity 1 results from the inhibition of its primary targets, DNA gyrase (topoisomerase II) and topoisomerase IV . By inhibiting these enzymes, the compound interferes with the bacterial DNA processes, leading to the inability of the bacteria to replicate and ultimately causing their death .
Biochemical Pathways
The affected biochemical pathways primarily involve bacterial DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, Gatifloxacin Impurity 1 disrupts these processes, leading to the cessation of bacterial growth and replication .
Pharmacokinetics
It has a large volume of distribution, low protein binding, and broad tissue distribution. It is primarily excreted unchanged in the urine .
Result of Action
The primary result of the action of Gatifloxacin Impurity 1 is the inhibition of bacterial growth and replication. This is achieved by disrupting the normal functioning of key bacterial enzymes, leading to the death of the bacteria .
Safety and Hazards
将来の方向性
The development of environmentally friendly methods for evaluating Gatifloxacin and its impurities is a potential area for future research . Additionally, faster, more optimized, and dynamic microbiological methods, as well as physicochemical methods that use less aggressive solvents with fewer steps and less waste, could be beneficial .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for Gatifloxacin Impurity 1 involves the reaction of 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 2,4-dichloro-5-fluoroaniline.", "Starting Materials": [ "7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid", "2,4-dichloro-5-fluoroaniline" ], "Reaction": [ "To a solution of 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in THF, add triethylamine and stir.", "Add 2,4-dichloro-5-fluoroaniline to the reaction mixture and stir for several hours.", "Filter the resulting solid and wash with water to obtain the crude product.", "Purify the crude product by recrystallization from ethanol to obtain Gatifloxacin Impurity 1." ] } | |
CAS番号 |
1335198-95-2 |
製品名 |
Gatifloxacin Impurity 1 |
分子式 |
C19H22FN3O5 |
分子量 |
391.40 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。